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Compound of Interest

Compound Name: 2-Chloro-5-ethoxy-3-fluoropyridine

Cat. No.: B8059802 Get Quote

Executive Summary & Chemical Identity
2-Chloro-5-ethoxy-3-fluoropyridine is a highly specialized halogenated pyridine intermediate,

primarily utilized in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides)

and pharmaceutical scaffolds targeting kinase inhibition.[1]

Unlike common commodity chemicals, experimental solubility data for this specific CAS

(1353776-88-1) is not currently available in public thermodynamic databases (e.g., NIST, DDB).

Consequently, this guide provides a predictive solubility framework based on structural analogs

(e.g., 2-chloro-5-fluoro-3-methoxypyridine) and details the standardized protocol required to

generate regulatory-grade solubility data.
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Property Detail

CAS Number 1353776-88-1

Molecular Formula

C

H

ClFNO

Molecular Weight 175.59 g/mol

Structural Class Halogenated Pyridine Ether

Predicted LogP 2.8 – 3.2 (Lipophilic)

Physical State
Solid (Off-white to pale yellow crystalline

powder)

Predictive Solubility Landscape
In the absence of empirical data, solubility behavior is modeled using the General Solubility

Equation (GSE) and comparative analysis with the structurally homologous methoxy analog

(CAS 1097264-89-5).

Solvent Class Ranking (Predicted)
The ethoxy group increases lipophilicity compared to the methoxy analog, shifting the solubility

profile towards non-polar and aprotic polar solvents.
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanism of
Action

Chlorinated
Dichloromethane

(DCM), Chloroform

Excellent (>150

mg/mL)

Dipole-dipole

interactions;

dispersion forces

match the

halogenated ring.

Esters
Ethyl Acetate,

Isopropyl Acetate

Good (50–100

mg/mL)

Hydrogen bond

acceptance (ether

oxygen) with solvent;

ideal for

recrystallization.

Alcohols
Methanol, Ethanol,

IPA

Moderate (10–40

mg/mL)

Soluble at high temps;

limited at low temps

due to disruption of

solvent H-bonding

network.

Aromatic Toluene, Xylene Moderate-High

-

stacking interactions

with the pyridine ring.

Aliphatic n-Hexane, Heptane Low (<5 mg/mL)

Lack of polar

interactions; useful as

an anti-solvent.

Aqueous Water
Insoluble (<0.2

mg/mL)

Hydrophobic effect

dominates;

halogen/ethyl group

repulsion.

Critical Process Insight
For recrystallization, a binary solvent system of Ethyl Acetate (Solvent) and n-Heptane (Anti-

solvent) is theoretically optimal. The compound dissolves readily in hot ethyl acetate but
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precipitates upon cooling and addition of heptane, maximizing purity.

Experimental Protocol: Solubility Determination
To generate data suitable for process optimization (e.g., cooling crystallization curves), the

following dynamic laser monitoring method is recommended over the static shake-flask method

for speed and accuracy.
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Caption: Dynamic solubility determination workflow using polythermal turbidity analysis.

Step-by-Step Methodology
Preparation: Calibrate the temperature probe (

0.1 K). Weigh approximately 500 mg of 2-Chloro-5-ethoxy-3-fluoropyridine into a jacketed
glass vessel.

Solvent Addition: Add an initial volume (e.g., 5 mL) of the target solvent (e.g., Ethanol).

Heating Phase: Heat the mixture under stirring (400 rpm) until the solution becomes clear

(transmittance = 100%).

Cooling Phase: Cool the solution at a controlled rate (e.g., 20 K/h). Continuously monitor

turbidity via laser transmittance.

Data Point Capture: Record the temperature (
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) at which transmittance drops (nucleation). This

corresponds to the saturation temperature for the known mole fraction (

).

Iteration: Add a known aliquot of solvent to dilute the mixture and repeat the heating/cooling

cycle to generate the full solubility curve.

Thermodynamic Modeling
Once experimental data is obtained, it must be correlated to thermodynamic models to allow

interpolation for process design.

Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pyridine

derivatives.

: Mole fraction solubility.

: Absolute temperature (K).[2]

: Empirical parameters derived from regression analysis.

Interpretation:

If B > 0, the dissolution is endothermic (solubility increases with temperature).

C accounts for the temperature dependence of the enthalpy of solution.

van't Hoff Analysis
To determine the thermodynamic properties of dissolution (

,

):

Plot
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vs

. The slope gives

.

Expectation: For 2-Chloro-5-ethoxy-3-fluoropyridine, dissolution in alcohols is expected to

be endothermic (

) and entropy-driven (

).

Process Application: Solvent Selection Matrix
Selecting the right solvent depends on the objective: reaction kinetics vs. purification.

Process Objective

Reaction (SNAr) Recrystallization

Polar Aprotic
(DMF, DMSO, NMP)

Solvent
(Ethyl Acetate, Toluene)

Anti-Solvent
(Heptane, Water)

High Solubility
Fast Kinetics

Maximize Yield
High Purity
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Caption: Decision matrix for solvent selection based on process goals.
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For Nucleophilic Substitution (Reaction): Use Acetonitrile or DMF. The high solubility and

dielectric constant stabilize the transition state, enhancing reaction rates for modifications at

the 2-Cl position.

For Purification: Use Ethanol/Water (cooling crystallization) or Toluene/Heptane (anti-

solvent). The steep solubility curve in Ethanol (predicted) allows for high recovery upon

cooling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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